molecular formula C10H9ClF3NO2 B2870783 2-Chloro-5-(trifluoromethyl)-DL-phenylalanine CAS No. 64134-20-9

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B2870783
CAS No.: 64134-20-9
M. Wt: 267.63
InChI Key: JTZHJIFNKMMHIZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine is an organic compound that belongs to the class of phenylalanine derivatives. It features a trifluoromethyl group (-CF3) and a chlorine atom attached to the phenyl ring, which imparts unique chemical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of the trifluoromethyl group and the chlorine atom onto the phenylalanine backbone. One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates, in the presence of a catalyst like copper(I) iodide (CuI). The reaction conditions often include a polar solvent like N-methyl-2-pyrrolidone (NMP) and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of robust catalysts and optimized reaction conditions ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks .

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. The chlorine atom may also participate in hydrogen bonding and other interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine is unique due to its combination of a phenylalanine backbone with both a trifluoromethyl group and a chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZHJIFNKMMHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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